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Introduction

Periciazine, also known by the trade names Neulactil and Neuleptil, is a typical antipsychotic
of the phenothiazine class, chemically described as 3-cyano-10-(3-4'-hydroxypiperidinopropyl)
phenothiazine.[1][2] Developed in the 1960s, it emerged during a period of significant discovery
in psychopharmacology.[3] Pharmacologically, periciazine is similar to chlorpromazine but is
characterized by more potent sedative, antiemetic, antiserotonin, and anticholinergic
properties.[2] Early research also suggested a greater noradrenergic than dopaminergic
blockade.[2] This whitepaper provides a technical overview of the early clinical and
experimental studies of periciazine in the treatment of psychosis, with a focus on its
pharmacological profile, clinical efficacy, and safety as documented in foundational research.

Core Pharmacology and Mechanism of Action

Periciazine exerts its antipsychotic effects through a multi-faceted mechanism of action,
primarily involving the antagonism of several key neurotransmitter receptors in the central
nervous system.[4] Its therapeutic action is believed to be centered on the blockade of
dopamine D2 receptors, a hallmark of typical antipsychotics.[5] However, its broad receptor
binding profile contributes to both its therapeutic effects and its side-effect profile. Periciazine
Is an antagonist at the following receptors:
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» Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought
to be the primary mechanism for alleviating the positive symptoms of psychosis, such as
hallucinations and delusions.

o Serotonin 5-HT2A Receptors: Antagonism of these receptors may contribute to a reduction in
the negative symptoms of psychosis and an improvement in mood.

o Alpha-1 Adrenergic Receptors: Blockade of these receptors is associated with sedative
effects and can also lead to orthostatic hypotension.

o Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such
as dry mouth, blurred vision, and constipation.

o Histamine H1 Receptors: Potent antagonism of H1 receptors is responsible for the significant
sedative and hypnotic effects of periciazine.[6]

Preclinical Experimental Studies

Early experimental studies in animal models sought to characterize the behavioral and
neurochemical effects of periciazine. A study in adult male Wistar rats investigated the dose-
related effects of propericiazine (periciazine) on anxiety and memory.[7]

Experimental Protocol: Anxiety and Memory in Rats
o Subjects: Adult male Wistar rats (250-3509).[7]

o Drug Administration: Intraperitoneal injections of periciazine (0.05, 0.075, and 0.1 mg/kg),
diazepam (1 mg/kg, as a positive control for anxiolytic effects), saline (negative control), or a
vehicle for diazepam were administered 30 minutes before testing.[7]

o Behavioral Models:
o Anxiety: The elevated plus-maze was used to assess anxiety-related behaviors.[7]

o Memory: Step-down inhibitory avoidance (with a 0.3-mA footshock) and habituation to an
open field were used to evaluate memory.[7]

o Key Findings:
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o Adose of 0.075 mg/kg of periciazine demonstrated a reduction in anxiety measures,
similar to the effect of diazepam.[7]

o Doses of 0.05 and 0.1 mg/kg did not produce significant anxiolytic effects, suggesting a U-
shaped dose-response curve.[7]

o Periciazine did not impair memory in any of the tested paradigms, whereas diazepam did.

[7]

This study suggests that periciazine may have dose-dependent anxiolytic properties without
the memory-impairing effects associated with benzodiazepines.[7]

Early Clinical Studies in Psychosis

A Cochrane review published in 2014 identified five randomized controlled trials of periciazine
for schizophrenia conducted between 1965 and 1980.[8] These early studies are generally
considered to be of very low quality by modern standards, with significant limitations in
reporting of methodology, including details on randomization, allocation concealment, and
blinding.[2]

Summary of Early Clinical Trial Findings
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. Patient Key Findings Reported Side
Study Comparison ) o
Population (Qualitative) Effects
Periciazine
S Disturbed No significant associated with
Grant & Tonks Periciazine vs.
) chronic difference in more
(1965) Chlorpromazine _ _ _ _
schizophrenics efficacy. extrapyramidal

side effects.

Leitch (1965)

Periciazine vs.
Typical
Antipsychotics

Schizophrenia

and allied states

Periciazine was

effective.

Fewer and less
pronounced
adverse effects
compared to
other

phenothiazines.

Rasch (1966)

Periciazine vs.

Chlorpromazine

Disorders of
character and

schizophrenia

Periciazine was

effective.

Somnolence was
noted but
considered less
pronounced than
with other similar

drugs.

Ananth & Ban
(2977)

Periciazine vs.

Trifluoperazine

Newly diagnosed
schizophrenic

patients

Periciazine was

effective.

Extrapyramidal
side effects were

reported.

Iwanaga et al.
(1980)

Periciazine vs.
Zetepine

(atypical)

Chronic

schizophrenia

Periciazine was

effective.

Periciazine was
associated with
more
extrapyramidal

side effects.

Note: The quantitative data from these studies, such as specific efficacy rates and precise side
effect frequencies, are not readily available in accessible publications. The findings presented
are based on qualitative summaries from a Cochrane review.

Efficacy in Psychosis
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The early clinical trials consistently suggested that periciazine was an effective antipsychotic
agent for both acute and chronic schizophrenia.[8] It was reported to be particularly useful in
managing symptoms of aggression, hostility, and impulsivity.[9] However, when compared to
other typical antipsychotics like chlorpromazine and trifluoperazine, it did not demonstrate
superior efficacy.[9]

Dosage in Early Clinical Use

For severe conditions such as schizophrenia, the initial dosage was typically around 75 mg per
day in divided doses, with a gradual increase to a maximum of 300 mg per day for
maintenance therapy.

Safety and Tolerability Profile

A consistent finding across several of the early trials was the propensity of periciazine to
induce extrapyramidal side effects (EPS), such as tremors, rigidity, and restlessness.[3][10] A
meta-analysis of three of these early randomized controlled trials (n=163) indicated that
periciazine was associated with a higher incidence of extrapyramidal side effects compared to
other typical antipsychotics.[3] In a comparison with an atypical antipsychotic, periciazine also
showed a higher rate of EPS.[3] Other commonly reported side effects included sedation,
anticholinergic effects (dry mouth, blurred vision), and orthostatic hypotension.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by periciazine and
a general workflow for its early clinical evaluation.
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Caption: Periciazine's multifaceted mechanism of action.
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Caption: Generalized workflow of early periciazine clinical trials.

Conclusion

The early clinical and experimental studies of periciazine established it as an effective
phenothiazine antipsychotic, albeit with a notable propensity for extrapyramidal side effects. Its
broad receptor antagonism profile, particularly its potent sedative and anticholinergic
properties, defined its clinical character. While the methodological rigor of the initial clinical
trials falls short of modern standards, they provided the foundational evidence for its use in
psychosis. For drug development professionals, the story of periciazine underscores the
enduring challenge of balancing efficacy at the dopamine D2 receptor with off-target effects
that impact tolerability. Further research into the nuanced contributions of its multi-receptor
blockade could offer insights for the development of future antipsychotics with improved side-
effect profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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